molecular formula C23H32ClNO5 B1248070 Aranochlor A

Aranochlor A

Cat. No.: B1248070
M. Wt: 438 g/mol
InChI Key: JXZMSDXQKQMWKD-UYTIHBCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide is a complex organic molecule characterized by its unique spirocyclic structure. This compound features a spiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane] core, which is a bicyclic system with an oxygen bridge. The presence of multiple functional groups, including a chloro, hydroxy, and amide group, makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can yield a variety of substituted derivatives.

Scientific Research Applications

The compound (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s functional groups suggest potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with functional groups such as hydroxy, chloro, and amide groups. Examples include:

    Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the functional groups attached.

    Oxabicyclo[4.1.0]heptane derivatives: These compounds share the oxabicyclo core but have different substituents.

Uniqueness

The uniqueness of (2E,4E)-N-[(1S,2R,2’R,6R)-4-chloro-2’-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5’-oxolane]-3’-yl]-4,6-dimethyldodeca-2,4-dienamide lies in its combination of functional groups and spirocyclic structure, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C23H32ClNO5

Molecular Weight

438 g/mol

IUPAC Name

(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide

InChI

InChI=1S/C23H32ClNO5/c1-4-5-6-7-8-14(2)11-15(3)9-10-18(26)25-17-13-23(30-22(17)28)12-16(24)19(27)20-21(23)29-20/h9-12,14,17,20-22,28H,4-8,13H2,1-3H3,(H,25,26)/b10-9+,15-11+/t14?,17?,20-,21-,22+,23-/m0/s1

InChI Key

JXZMSDXQKQMWKD-UYTIHBCGSA-N

Isomeric SMILES

CCCCCCC(C)/C=C(\C)/C=C/C(=O)NC1C[C@]2(C=C(C(=O)[C@H]3[C@@H]2O3)Cl)O[C@H]1O

Canonical SMILES

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C3C2O3)Cl)OC1O

Synonyms

aranochlor A

Origin of Product

United States

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